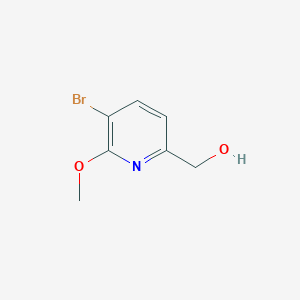
(5-Bromo-6-methoxypyridin-2-yl)methanol
Description
(5-Bromo-6-methoxypyridin-2-yl)methanol (CAS: 1206776-83-1) is a brominated pyridine derivative with a methoxy group at position 6 and a hydroxymethyl group at position 2. Its molecular weight is 218.05 g/mol, and it is listed with a purity of ≥95% .
Properties
Molecular Formula |
C7H8BrNO2 |
|---|---|
Molecular Weight |
218.05 g/mol |
IUPAC Name |
(5-bromo-6-methoxypyridin-2-yl)methanol |
InChI |
InChI=1S/C7H8BrNO2/c1-11-7-6(8)3-2-5(4-10)9-7/h2-3,10H,4H2,1H3 |
InChI Key |
IPYSYFWGLWUGKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)CO)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Substitution Patterns
The compound is compared to pyridine derivatives with analogous functional groups but differing substituent positions or halogens. Key examples include:
Table 1: Structural and Physicochemical Comparison
*Calculated molecular weights based on standard atomic masses where data was absent in evidence.
Key Differences and Implications
Positional Isomerism: The target compound and (6-Bromo-5-methoxypyridin-2-yl)methanol are positional isomers, differing in bromine and methoxy group placement. This affects electronic distribution and reactivity. For instance, bromine at position 5 may influence regioselectivity in Suzuki-Miyaura couplings compared to position 6 .
Functional Group Simplification: (6-Methoxypyridin-2-yl)methanol lacks bromine, making it less versatile for halogen-mediated reactions but more suitable as a precursor for non-halogenated derivatives .
Physical Properties: (6-Bromo-pyridin-2-yl)methanol has a lower molecular weight (188.02 vs. 218.05) and defined melting/boiling points, suggesting differences in crystallinity and solubility compared to the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


